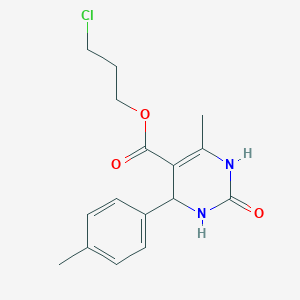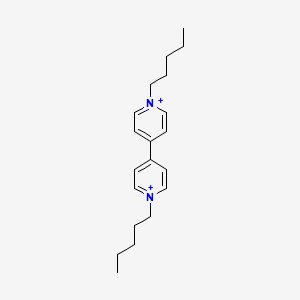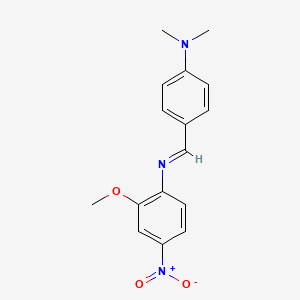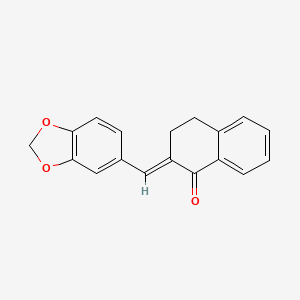![molecular formula C15H18N2O2S B11706581 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide est un composé organique synthétique qui présente un groupe phénoxy et un cycle thiazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide implique généralement les étapes suivantes :
Formation de l’intermédiaire phénoxy : L’étape initiale consiste en la réaction du 5-méthyl-2-(propan-2-yl)phénol avec un agent d’acylation approprié pour former l’intermédiaire phénoxy.
Formation du cycle thiazole : L’intermédiaire phénoxy est ensuite mis à réagir avec un dérivé thiazole dans des conditions adéquates pour former le composé final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des températures de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent pharmaceutique en raison de ses caractéristiques structurales uniques.
Produits agrochimiques : Il peut être utilisé dans le développement de nouveaux pesticides ou herbicides.
Science des matériaux : Les propriétés du composé en font un candidat pour une utilisation dans la synthèse de matériaux de pointe.
Applications De Recherche Scientifique
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Materials Science: The compound’s properties make it a candidate for use in the synthesis of advanced materials.
Mécanisme D'action
Le mécanisme d’action du 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes phénoxy et thiazole peuvent interagir avec des enzymes ou des récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[5-méthyl-2-(propan-2-yl)phénoxy]propanoïque
- Acide 2-[2-méthyl-5-(propan-2-yl)phénoxy]acétique
Unicité
Le 2-[5-méthyl-2-(propan-2-yl)phénoxy]-N-(1,3-thiazol-2-yl)acétamide est unique en raison de la présence à la fois des groupes phénoxy et thiazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison n’est pas courante dans d’autres composés similaires, ce qui en fait un sujet d’étude précieux.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)12-5-4-11(3)8-13(12)19-9-14(18)17-15-16-6-7-20-15/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Clé InChI |
CAFNGONXPGUJSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)


![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)

![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)

![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

